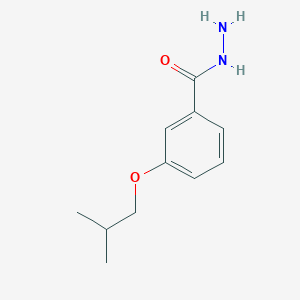

3-Isobutoxybenzohydrazide

Description

3-Isobutoxybenzohydrazide is a benzohydrazide derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) at the 3-position of the benzene ring and a hydrazide (-CONHNH2) functional group. This compound is commercially available with a purity of 95% (CAS: 350997-59-0, MFCD01993663) and is primarily utilized in research as a precursor for synthesizing heterocyclic compounds . Its structural features, including the bulky isobutoxy substituent, influence its physicochemical properties, such as lipophilicity and solubility, which are critical for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(2-methylpropoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)7-15-10-5-3-4-9(6-10)11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMFDOXZJFUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272433 | |

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-59-0 | |

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylpropoxy)benzoic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxybenzohydrazide typically involves the reaction of 3-isobutoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a suitable solvent such as ethanol or methanol . The general reaction scheme is as follows:

3-Isobutoxybenzoic acid+Hydrazine hydrate→3-Isobutoxybenzohydrazide+Water

Industrial Production Methods

In an industrial setting, the production of 3-Isobutoxybenzohydrazide may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity 3-Isobutoxybenzohydrazide .

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isobutoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

Anticancer Properties

Research indicates that hydrazone derivatives, including those related to 3-Isobutoxybenzohydrazide, exhibit notable anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF7) and others. These compounds often demonstrate better efficacy compared to standard treatments such as Tetrandrine and 5-Fluorouracil (5FU) .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound | Cell Line | IC50 (mg/mL) | Comparison Standard |

|---|---|---|---|

| 3-Isobutoxybenzohydrazide | MCF7 | 0.39 - 1.1 | Tetrandrine (1.53) |

| Other Derivatives | MCF7 | Varies | 5FU |

Antimicrobial Activity

The antimicrobial properties of benzohydrazide derivatives have been extensively studied. Compounds similar to 3-Isobutoxybenzohydrazide have shown significant antibacterial and antifungal activities against various microorganisms, making them promising candidates for further development in treating infections .

Table 2: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Activity Type | Tested Microorganisms | Results |

|---|---|---|---|

| 6b | Antibacterial | Staphylococcus aureus | Effective |

| 6c | Antifungal | Candida albicans | Effective |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of synthesized derivatives like 3-Isobutoxybenzohydrazide with specific protein targets, such as BRCA1 involved in breast cancer . These studies help predict the potential effectiveness of new compounds based on their structural features.

Table 3: Binding Affinities in Molecular Docking

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 3-Isobutoxybenzohydrazide | BRCA1 | -8.5 |

| Other Derivatives | BRCA1 | Varies |

Synthetic Applications

3-Isobutoxybenzohydrazide serves as an important intermediate in organic synthesis, particularly for creating more complex hydrazone derivatives that can be tailored for specific biological activities. Its synthesis typically involves the reaction of isobutyl alcohol with benzoylhydrazine under controlled conditions .

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of several hydrazone derivatives, including those derived from 3-Isobutoxybenzohydrazide, against human cancer cell lines. The results indicated that certain modifications to the hydrazone structure significantly enhanced their cytotoxicity, suggesting avenues for developing more effective anticancer agents.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzohydrazide derivatives, revealing that specific substitutions on the benzene ring could dramatically influence their efficacy against pathogens like Staphylococcus aureus and Candida albicans.

Mechanism of Action

The mechanism of action of 3-Isobutoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data: Limited studies directly investigate 3-Isobutoxybenzohydrazide’s biological activity or mechanistic roles. Most inferences derive from structural analogs .

- Price and Accessibility : 3-Isobutoxybenzohydrazide is more cost-effective ($135/500 mg) than 3-iodo-4-methoxybenzohydrazide ($284/500 mg), making it preferable for large-scale synthesis .

Biological Activity

3-Isobutoxybenzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

3-Isobutoxybenzohydrazide is a derivative of benzohydrazide, characterized by the presence of an isobutoxy group. Its chemical formula is , and it exhibits properties typical of hydrazide compounds, which often contribute to their biological activities.

1. Anticancer Activity

Research has indicated that benzohydrazide derivatives can exhibit significant anticancer properties. A study highlighted that certain benzohydrazides demonstrated potent inhibition of EGFR kinase activity, with IC50 values comparable to established drugs like erlotinib. For instance, compounds derived from benzohydrazides showed IC50 values ranging from 0.07 to 0.35 μM against various cancer cell lines .

2. Antimicrobial Activity

The antimicrobial potential of 3-Isobutoxybenzohydrazide has been explored in various studies. Benzohydrazide derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi. For example, compounds similar to 3-Isobutoxybenzohydrazide have shown promising results against pathogens like Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

One notable area of research involves the inhibitory effects of 3-Isobutoxybenzohydrazide on various enzymes, particularly α-glucosidase. In a comparative study, several benzohydrazide derivatives were synthesized and tested for their ability to inhibit α-glucosidase, with some exhibiting IC50 values as low as 0.01 μM, significantly outperforming acarbose (IC50 = 752 μM) .

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzohydrazide derivatives, including 3-Isobutoxybenzohydrazide:

- Case Study on Anticancer Activity : Researchers synthesized a series of benzohydrazides and evaluated their anticancer properties in vitro against different cancer cell lines. The study reported that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .

- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial activity of synthesized benzohydrazides against clinical isolates of bacteria. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) in the range of 10-20 μg/mL against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.